molecular formula C24H27ClN4O4 B6550467 5-(1-{[(3-chlorophenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(propan-2-yl)pentanamide CAS No. 1040679-61-5

5-(1-{[(3-chlorophenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(propan-2-yl)pentanamide

Cat. No.: B6550467
CAS No.: 1040679-61-5
M. Wt: 470.9 g/mol
InChI Key: OBKSXOAKXHFKFG-UHFFFAOYSA-N
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Description

The compound 5-(1-{[(3-chlorophenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(propan-2-yl)pentanamide features a tetrahydroquinazoline-2,4-dione core substituted at position 1 with a carbamoylmethyl group linked to a 3-chlorophenyl moiety. The pentanamide chain at position 3 terminates in an isopropyl group.

Properties

IUPAC Name

5-[1-[2-(3-chloroanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-propan-2-ylpentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27ClN4O4/c1-16(2)26-21(30)12-5-6-13-28-23(32)19-10-3-4-11-20(19)29(24(28)33)15-22(31)27-18-9-7-8-17(25)14-18/h3-4,7-11,14,16H,5-6,12-13,15H2,1-2H3,(H,26,30)(H,27,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBKSXOAKXHFKFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Quinazolin-Dione Cores

N-[2-(4-Chlorophenyl)ethyl]-5-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide ()
  • Core : Similar tetrahydroquinazoline-2,4-dione.
  • Substituents :
    • Position 1: 3-Nitrobenzyl instead of 3-chlorophenyl carbamoylmethyl.
    • Pentanamide chain: Terminates in a 4-chlorophenethyl group rather than isopropyl.
  • Implications : The nitro group (electron-withdrawing) vs. chlorophenyl carbamoyl (electron-withdrawing/moderately lipophilic) may alter electronic properties and target selectivity. The phenethyl group could enhance aromatic stacking interactions compared to isopropyl .
3-[5-({[(4-Fluorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]propanamide ()
  • Core : Imidazo[1,2-c]quinazolin-3-one, differing in fused ring system.
  • Substituents :
    • 4-Fluorophenyl carbamoylmethyl at position 3.
    • Methoxybenzyl group on the propanamide chain.
  • Implications: The imidazo-quinazolinone core may confer distinct hydrogen-bonding capabilities. The 4-fluorophenyl group (smaller halogen) vs. 3-chlorophenyl could influence steric interactions in target binding .

Compounds with Varied Cores but Similar Substituents

N-(3-Chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)cyclopropanecarboxamide ()
  • Core: Tetrahydrofuran-2-one (non-aromatic) vs. quinazolin-dione.
  • Substituents : 3-Chlorophenyl and cyclopropane carboxamide.
5-(4-Arylpiperazin-1-yl)-N-Quinolinyl-pentanamides ()
  • Core: Piperazine-linked quinoline.
  • Substituents : Dichlorophenyl groups on piperazine.
  • Dichlorophenyl groups increase hydrophobicity compared to the target compound’s single 3-chlorophenyl group .

Data Tables

Table 1: Structural and Physical Properties

Compound Core Structure Molecular Weight Key Substituents LogP* (Predicted)
Target Compound Tetrahydroquinazoline-2,4-dione ~500 (estimated) 3-Chlorophenyl carbamoylmethyl, isopropyl ~3.5
N-[2-(4-Chlorophenyl)ethyl] analogue Tetrahydroquinazoline-2,4-dione 539.62 3-Nitrobenzyl, 4-chlorophenethyl ~4.2
Compound Imidazo[1,2-c]quinazolin-3-one N/A 4-Fluorophenyl carbamoylmethyl, methoxybenzyl ~3.8

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